Anti-HIV Pharmacological Annotation vs. Nootropic Racetams: A Fundamental Activity-Class Distinction
PubChem explicitly curates 1-pyrrolidineacetamide (the free-base form) with the description 'an anti-HIV compound' [1]. This pharmacological annotation is absent for the structurally closest racetam comparator, piracetam (2-oxo-1-pyrrolidineacetamide), which is universally classified as a nootropic agent [2]. This represents a qualitative, class-level differentiation in therapeutic area and biological target space.
| Evidence Dimension | Pharmacological class / primary biological annotation |
|---|---|
| Target Compound Data | Anti-HIV compound (PubChem annotation) |
| Comparator Or Baseline | Piracetam – nootropic agent (cognitive enhancement) |
| Quantified Difference | Qualitative annotation difference; no shared primary indication |
| Conditions | Curated database annotation (PubChem, National Library of Medicine) |
Why This Matters
Procurement for antiviral screening programmes should exclude racetam-class nootropics; selecting 2-pyrrolidin-1-ylacetamide hydrochloride aligns with the anti-HIV annotation unique to this scaffold among simple pyrrolidine-acetamides.
- [1] PubChem. 1-Pyrrolidineacetamide (CID 13475825). Description: an anti-HIV compound. National Library of Medicine. View Source
- [2] PubChem. Piracetam (CID 4843). Description: a nootropic drug in the racetams group. National Library of Medicine. View Source
